molecular formula C24H23N3O5S B2598839 2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol CAS No. 1040646-56-7

2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol

Cat. No.: B2598839
CAS No.: 1040646-56-7
M. Wt: 465.52
InChI Key: QVCOWDLIVJKLPP-UHFFFAOYSA-N
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Description

The compound 2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol features a pyrimidin-4-ol core substituted at position 2 with a sulfanyl-linked 5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole moiety and at position 6 with a phenyl group. This structure combines multiple pharmacophoric elements:

  • Pyrimidin-4-ol: A heterocyclic scaffold known for hydrogen-bonding interactions due to its hydroxyl group .
  • Sulfanyl bridge: A flexible linker that may influence conformational stability and redox properties .

Crystallographic studies of related compounds often employ SHELX software for structure refinement, highlighting the importance of precise structural analysis in understanding such molecules .

Properties

IUPAC Name

2-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-14-18(13-33-24-26-17(12-21(28)27-24)15-8-6-5-7-9-15)25-23(32-14)16-10-19(29-2)22(31-4)20(11-16)30-3/h5-12H,13H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCOWDLIVJKLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol typically involves a multi-step process. One common approach begins with the preparation of the oxazole intermediate through a cyclization reaction involving 3,4,5-trimethoxybenzaldehyde and an appropriate amine. This intermediate is then subjected to further reactions to introduce the sulfanyl and pyrimidine groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxazole or pyrimidine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the heterocyclic moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various biological targets, including tubulin and heat shock proteins, which can lead to the inhibition of cell division and induction of apoptosis . The oxazole and pyrimidine rings may also contribute to the compound’s activity by interacting with other molecular pathways.

Comparison with Similar Compounds

Research Implications and Limitations

  • Structural Trends : Bulky, electron-rich substituents (e.g., trimethoxyphenyl) improve lipophilicity but may reduce solubility.
  • Data Gaps: Limited experimental data (e.g., pKa, solubility) for the target compound necessitate further characterization.
  • Methodology : SHELX remains a critical tool for crystallographic refinement, though newer software may offer enhanced precision .

Biological Activity

The compound 2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol is a novel chemical entity with potential therapeutic applications. This article focuses on its biological activity, exploring its antimicrobial properties, cytotoxicity, and molecular interactions based on current research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula C19H24N4O5SC_{19}H_{24}N_{4}O_{5}S and a molecular weight of approximately 404.48 g/mol. The compound features a pyrimidine ring substituted with a phenyl group and an oxazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC19H24N4O5SC_{19}H_{24}N_{4}O_{5}S
Molecular Weight404.48 g/mol
DensityNot available
Melting PointNot available
SolubilityNot specified

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. It has demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

For example, a study reported that the compound exhibited a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli , indicating potent antibacterial activity comparable to established antibiotics like ciprofloxacin .

Cytotoxicity Studies

In vitro cytotoxicity assessments were performed using human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). The results indicated that while the compound showed some cytotoxic effects, it was less toxic to fibroblasts compared to keratinocytes, which suggests a selective toxicity profile that could be beneficial in therapeutic applications .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of the compound with target proteins involved in bacterial growth and replication. The compound was found to interact favorably with DNA gyrase and MurD, crucial enzymes in bacterial cell division. Binding energies were comparable to those of standard antibiotics, reinforcing the potential of this compound as an antimicrobial agent .

Table 2: Summary of Biological Activity

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialPseudomonas aeruginosa0.21 μM
AntibacterialEscherichia coli0.21 μM
CytotoxicityHaCat (keratinocytes)IC50 not specified
CytotoxicityBALB/c 3T3 (fibroblasts)IC50 not specified

Study 1: Evaluation of Antimicrobial Properties

A comprehensive evaluation was conducted to assess the antimicrobial efficacy of the compound against clinical strains of bacteria. The study highlighted its effectiveness in inhibiting growth in both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains.

Study 2: Toxicological Assessment

Another study focused on the toxicological profile of the compound using various human cell lines. The findings indicated that while there was some level of cytotoxicity observed, particularly in keratinocytes, the overall profile suggested a favorable safety margin for potential therapeutic use.

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